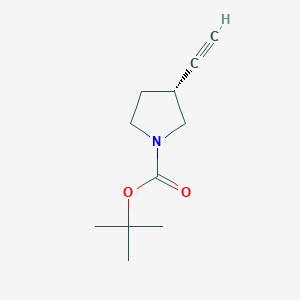

(R)-1-Boc-3-Ethynylpyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R)-3-ethynylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-5-9-6-7-12(8-9)10(13)14-11(2,3)4/h1,9H,6-8H2,2-4H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDGOUSDBBFBRO-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40733764 | |

| Record name | tert-Butyl (3R)-3-ethynylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

785051-41-4 | |

| Record name | 1,1-Dimethylethyl (3R)-3-ethynyl-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=785051-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3R)-3-ethynylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Precision Synthetic Methodologies for R 1 Boc 3 Ethynylpyrrolidine and Analogous Chiral Ethynylpyrrolidines

Stereoselective Pyrrolidine (B122466) Core Construction Strategies

The creation of the chiral pyrrolidine framework is the foundational step in the synthesis of the target compound. Various strategies have been employed to ensure high stereochemical purity.

Chiral Pool Approaches Utilizing Amino Acid Derivatives

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials. numberanalytics.combuchler-gmbh.com Amino acids, with their inherent chirality, are particularly valuable in this regard for the synthesis of nitrogen-containing heterocycles. baranlab.orgchimia.ch

L-hydroxyproline and D-glutamic acid are common starting points for the synthesis of chiral pyrrolidines. The existing stereocenters in these amino acids direct the formation of new stereocenters, providing a high degree of stereocontrol. For instance, the synthesis of chiral 2-substituted pyrrolidines often begins with pyroglutamic acid, which is readily derived from glutamic acid.

A notable example involves a multi-step synthesis starting from D-glutamic acid to afford a key intermediate, (R)-1-Boc-3-hydroxypyrrolidine. This transformation typically involves the reduction of the carboxylic acid moieties and subsequent cyclization. The resulting chiral alcohol then serves as a precursor for the introduction of the ethynyl (B1212043) group.

Asymmetric Catalytic Syntheses of Chiral Pyrrolidine Frameworks

Asymmetric catalysis offers a highly efficient and atom-economical route to chiral pyrrolidines. researchgate.netmdpi.com These methods often involve the use of a chiral catalyst to control the stereochemical outcome of a reaction that forms the pyrrolidine ring.

One of the most powerful techniques is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various electron-deficient alkenes. acs.org This method allows for the direct and highly enantioselective construction of polysubstituted pyrrolidines. researchgate.net The stereochemical course of the reaction can be controlled by using chiral ligands, such as those based on bisoxazolines (BOX) or imidazoline-aminophenols (IAP), in combination with metal catalysts like copper or nickel. rsc.orgnih.gov For example, the reaction between an iminoester derived from an α-amino acid and a suitable dipolarophile can yield highly functionalized chiral pyrrolidines with excellent diastereo- and enantioselectivities. acs.org

Organocatalysis has also emerged as a robust strategy for synthesizing chiral pyrrolidines. researchgate.net Chiral secondary amines, such as proline and its derivatives, can catalyze the [3+2] cycloaddition between α,β-unsaturated aldehydes and azomethine ylides to produce chiral pyrrolidines with high enantiomeric excess. researchgate.net

Ring-Closing Metathesis for Pyrroline (B1223166) Precursors

Ring-closing metathesis (RCM) has become a powerful tool for the synthesis of various cyclic compounds, including pyrrolidines and their precursors, pyrrolines. acs.orgorganic-chemistry.orgnih.gov This reaction, typically catalyzed by ruthenium-based catalysts like the Grubbs catalysts, involves the intramolecular cyclization of a diene or an enyne to form a cyclic olefin. acs.orgresearchgate.net

For the synthesis of chiral pyrrolidines, a common strategy involves the preparation of a chiral acyclic N-allyl-N-homoallylamine derivative. The chirality can be introduced from a chiral pool starting material or through an asymmetric reaction. Subsequent RCM of this diene provides a chiral 3-pyrroline. The double bond in the resulting pyrroline can then be reduced to afford the saturated pyrrolidine ring. This method offers a high degree of modularity, allowing for the synthesis of a wide range of substituted pyrrolidines. d-nb.info

Recent advancements have also focused on the ring-closing enyne metathesis (RCEM), which is an atom-economical process that produces conjugated dienes. acs.orgorganic-chemistry.org This strategy can be applied to the synthesis of pyrrolidine derivatives from substrates containing a basic or nucleophilic nitrogen atom. acs.orgorganic-chemistry.orgnih.gov

Methodologies for Stereocontrolled Introduction of the Ethynyl Moiety at C3

Once the chiral pyrrolidine core is established, the next critical step is the stereocontrolled introduction of the ethynyl group at the C3 position.

Functionalization of Pre-formed Chiral Pyrrolidines

A common and reliable approach involves the functionalization of a pre-formed chiral pyrrolidine that already possesses the desired stereochemistry at other centers. A key intermediate for this strategy is (R)-1-Boc-3-hydroxypyrrolidine, which can be synthesized from the chiral pool as described in section 2.1.1.

The hydroxyl group at the C3 position can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with an acetylide anion, typically generated from a protected alkyne like trimethylsilylacetylene (B32187) and a strong base, introduces the ethynyl moiety. A final deprotection step then reveals the terminal alkyne.

Alternatively, the C3-hydroxyl group can be oxidized to a ketone, (R)-1-Boc-3-pyrrolidinone. The ethynyl group can then be introduced via a nucleophilic addition of an acetylide reagent to the ketone, followed by dehydration or reduction of the resulting tertiary alcohol. The stereochemical control in this addition step is crucial and can often be influenced by the choice of reagents and reaction conditions.

Direct Ethynylation Strategies

Direct C-H functionalization represents a more atom- and step-economical approach to introduce the ethynyl group. acs.org While challenging, methods for the direct C(sp³)–H alkynylation are being developed. acs.org These reactions typically involve a transition metal catalyst, such as palladium, that can selectively activate a C-H bond and facilitate its coupling with an alkynylating agent. acs.org

For pyrrolidine systems, directing groups are often employed to achieve regioselectivity. The N-Boc group itself can act as a directing group, guiding the catalyst to the C3 position. The development of chiral ligands for these transition metal catalysts is an active area of research, aiming to achieve enantioselective C-H functionalization on prochiral pyrrolidine substrates.

Another emerging strategy is the use of photocatalysis. uni-regensburg.de Photoredox catalysis can enable the generation of radical intermediates from carboxylic acid derivatives or other precursors, which can then be trapped by an alkynylating agent. uni-regensburg.de

Advanced One-Pot Synthesis Protocols for Pyrrolidine Derivatives

The synthesis of structurally complex molecules like chiral ethynylpyrrolidines benefits significantly from one-pot reactions, which enhance efficiency by reducing the number of workup and purification steps. researchgate.net These protocols are central to modern synthetic chemistry, aiming for pot, step, and atom economy. researchgate.net Recent advancements in catalysis, including organocatalysis and transition-metal catalysis, have enabled sophisticated one-pot syntheses of pyrrolidine scaffolds. mdpi.comrsc.org

Organocatalysis, for instance, offers an operationally simple and less toxic alternative to metal-catalyzed reactions for asymmetric synthesis. mdpi.com Chiral phase-transfer catalysts have been employed in the asymmetric conjugate addition of glycine (B1666218) ester Schiff bases to α,β-unsaturated carbonyl compounds to construct chiral pyrrolidines enantioselectively. mdpi.com Furthermore, tandem catalytic systems, such as combining CF3SO3H and a chiral ruthenium(II) complex, have been developed for the one-pot synthesis of chiral alcohols from alkynes, a methodology with potential applications in the synthesis of functionalized pyrrolidines. rsc.org

A notable example of a one-pot procedure is the tandem reduction/Ohira-Bestmann reaction to convert N-protected proline esters into the corresponding ethynylpyrrolidines. orgsyn.org This methodology has been explicitly detailed for the synthesis of tert-Butyl (R)-2-ethynylpyrrolidine-1-carboxylate from N-Boc-D-proline methyl ester. orgsyn.org The process involves the initial reduction of the methyl ester to an aldehyde using a reducing agent like Diisobutylaluminium hydride (DIBAL-H), followed by an in-situ reaction with an Ohira-Bestmann reagent to generate the terminal alkyne. orgsyn.org This approach avoids the isolation of the often-unstable intermediate aldehyde.

Below is an interactive data table summarizing the reaction sequence for a one-pot synthesis analogous to the preparation of ethynylpyrrolidine derivatives.

| Step | Reaction Type | Key Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Reduction | Diisobutylaluminium hydride (DIBAL-H) | N-Boc-pyrrolidine-aldehyde | Reduces the ester to an aldehyde in situ. orgsyn.org |

| 2 | Alkynylation (Ohira-Bestmann Reaction) | Dimethyl (1-diazo-2-oxopropyl)phosphonate | (R)-1-Boc-ethynylpyrrolidine derivative | Converts the aldehyde directly to a terminal alkyne. orgsyn.org |

This one-pot strategy is highly efficient for creating chiral ethynylpyrrolidines, which are valuable building blocks in medicinal chemistry and materials science. unistra.fr Chemoenzymatic one-pot routes are also emerging, combining photochemical reactions with enzymatic steps to produce chiral N-Boc-3-hydroxypyrrolidine, a direct precursor to the target compound, with high conversion and enantiomeric excess. researchgate.net

Protective Group Chemistry and Orthogonal Deprotection Strategies for (R)-1-Boc-3-Ethynylpyrrolidine

Protective group chemistry is fundamental in multi-step organic synthesis, allowing for the selective modification of polyfunctional molecules. researchgate.net In this compound, the tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the pyrrolidine nitrogen. The Boc group is widely used due to its ease of introduction and its stability under a broad range of reaction conditions, particularly those involving nucleophiles and bases. organic-chemistry.orgfishersci.co.uk It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukjk-sci.com

The key feature of the Boc group is its lability under acidic conditions. wikipedia.org Strong acids, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in methanol (B129727), are commonly used for its removal. jk-sci.comwikipedia.org The deprotection mechanism involves protonation of the carbamate (B1207046), followed by the elimination of a stable tert-butyl cation and subsequent decarboxylation to release the free amine. jk-sci.com

This specific chemical reactivity enables an "orthogonal deprotection strategy," which is the selective removal of one protecting group in the presence of others that are stable to the chosen deprotection conditions. organic-chemistry.org This strategy is paramount when synthesizing complex molecules that require multiple protecting groups. masterorganicchemistry.com For a molecule like this compound, which might be elaborated further, the Boc group can be selectively cleaved without affecting other common protecting groups.

For example, a synthetic intermediate could bear a Boc-protected amine, a fluorenylmethyloxycarbonyl (Fmoc)-protected functional group, and a carboxybenzyl (Cbz)-protected group. The Boc group can be removed with acid, while the Fmoc group, which is base-labile (cleaved by piperidine), and the Cbz group, which is removed by catalytic hydrogenolysis, would remain intact. organic-chemistry.orgmasterorganicchemistry.com This orthogonality allows for precise, stepwise manipulation of the molecular structure. The terminal ethynyl group itself can also be protected, for instance, with a trimethylsilyl (B98337) (TMS) group, which can be removed under different conditions. synarchive.com

The following interactive data table outlines the orthogonal relationship between common protecting groups relevant to the chemistry of this compound.

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Stability |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Acidic (e.g., TFA, HCl) jk-sci.comwikipedia.org | Stable to bases and hydrogenolysis. organic-chemistry.org |

| Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine (B6355638) in DMF) masterorganicchemistry.com | Stable to acids and hydrogenolysis. organic-chemistry.org |

| Carboxybenzyl | Cbz or Z | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) masterorganicchemistry.com | Stable to acidic and basic conditions. masterorganicchemistry.com |

| Trimethylsilyl (for alkynes) | TMS | Fluoride ion (e.g., TBAF) or mild base (e.g., K₂CO₃/MeOH) | Stable to many non-fluoride-based reagents. |

This strategic use of protecting groups ensures that the highly reactive amine and ethynyl functionalities can be selectively unmasked at the desired stage of a synthetic sequence, enabling the construction of complex target molecules.

Reactivity Profiles and Derivatization Chemistry of R 1 Boc 3 Ethynylpyrrolidine

Alkyne-Directed Transformations

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Conjugation and Diversity-Oriented Synthesis

The terminal alkyne functionality of (R)-1-Boc-3-ethynylpyrrolidine serves as a versatile handle for a variety of chemical transformations, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.gov The CuAAC reaction is prized for its reliability, mild reaction conditions, and broad functional group tolerance, making it an ideal tool for conjugating the pyrrolidine (B122466) scaffold to other molecules and for generating diverse libraries of compounds. rsc.org

The fundamental transformation involves the reaction of the terminal alkyne of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst. This process is significantly more efficient than the thermal Huisgen cycloaddition, which typically requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers. nih.gov The copper-catalyzed variant, in contrast, proceeds readily at room temperature and yields exclusively the 1,4-disubstituted triazole product. beilstein-journals.orgnih.gov This high degree of regioselectivity is a key advantage for applications where precise molecular architecture is critical.

The versatility of the CuAAC reaction allows for the introduction of a wide array of substituents onto the pyrrolidine ring via the azide partner. This has been exploited in diversity-oriented synthesis to create libraries of complex molecules with potential applications in medicinal chemistry and chemical biology. For instance, by reacting this compound with a panel of diverse azides, a multitude of triazole-containing pyrrolidine derivatives can be rapidly synthesized. These derivatives can then be screened for biological activity.

Exploration of Reaction Kinetics and Bioorthogonal Compatibility

The application of CuAAC in biological systems, termed bioorthogonal chemistry, has spurred detailed investigations into its reaction kinetics and compatibility with biological molecules. mdpi.comnih.govnih.gov While the CuAAC reaction is highly efficient, the potential toxicity of copper has been a concern for in vivo applications. mdpi.comnih.gov This has led to the development of various strategies to mitigate copper-induced toxicity, such as the use of copper-chelating ligands. nih.gov

Kinetic studies of ligand-assisted CuAAC have revealed complex dependencies on the nature of the ligand, the ligand-to-copper ratio, and the presence of other ions in the reaction medium. nih.gov The reaction rate can be significantly influenced by the choice of the alkyne substrate. While modest differences in reactivity are observed among various terminal alkynes under typical bioconjugation conditions, certain structural features can impact the reaction's efficiency. nih.gov For instance, electronically activated alkynes may exhibit slightly higher reactivity. nih.gov

The bioorthogonal nature of the CuAAC reaction stems from the fact that both azides and alkynes are largely absent from biological systems, ensuring that the reaction proceeds with high selectivity. mdpi.comnih.gov This has enabled the specific labeling of biomolecules in complex biological environments. mdpi.com The development of chelating azides has further enhanced the reaction's performance in biological contexts, with some systems achieving rate constants as high as 1300 M⁻¹s⁻¹. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck) for C-C Bond Formation

Beyond cycloadditions, the terminal alkyne of this compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for constructing carbon-carbon bonds. The Sonogashira coupling, in particular, is a widely used transformation for the coupling of terminal alkynes with aryl or vinyl halides. organic-chemistry.orgnih.gov This reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst and an amine base. organic-chemistry.org

The Sonogashira coupling of this compound with various aryl or vinyl halides provides a direct route to a diverse range of substituted pyrrolidines. The reaction conditions are generally mild, and a variety of palladium catalysts and ligands can be employed to optimize the reaction for specific substrates. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst, such as alkyne dimerization. nih.govthalesnano.com

The Heck reaction, another prominent palladium-catalyzed transformation, can also be utilized to functionalize the alkyne. While typically used for the coupling of alkenes with aryl or vinyl halides, variations of the Heck reaction can be adapted for alkynes. These reactions provide alternative pathways for C-C bond formation at the ethynyl (B1212043) group of the pyrrolidine.

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.ca The choice of catalyst, ligands, and reaction conditions is crucial for the success and efficiency of these transformations. nih.gov

Other Selective Alkyne Functionalizations (e.g., Hydration, Hydroamination, Cycloadditions)

The reactivity of the alkyne in this compound extends to a variety of other selective functionalizations. Hydration of the alkyne, typically catalyzed by mercury, gold, or other transition metals, leads to the formation of a methyl ketone at the 3-position of the pyrrolidine ring.

Hydroamination, the addition of an N-H bond across the alkyne, provides a route to enamines or imines, which can be further functionalized. This transformation can be catalyzed by various transition metals.

Furthermore, the alkyne can participate in other types of cycloaddition reactions beyond the CuAAC. For example, [3+2] cycloadditions with other 1,3-dipoles can lead to the formation of different five-membered heterocyclic rings. The specific outcome of these reactions depends on the nature of the dipole and the reaction conditions.

Recent advancements have also explored photocatalytic methods for alkyne functionalization. For instance, visible-light-mediated decarboxylative alkynylation of carboxylic acids has emerged as a mild and efficient method for forming C-C bonds with alkynes. epfl.chuni-regensburg.de Iridium-based catalysts have been shown to be effective for the (E)-selective semihydrogenation of alkynes. nih.gov

Pyrrolidine Nitrogen Functionalization

Selective Boc Group Manipulation and Cleavage

The tert-butyloxycarbonyl (Boc) group on the pyrrolidine nitrogen of this compound is a widely used protecting group in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. wikipedia.orgorganic-chemistry.org The selective manipulation and cleavage of the Boc group are critical steps in the further derivatization of the pyrrolidine ring.

Deprotection of the Boc group is most commonly achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758), or with hydrogen chloride (HCl) in methanol (B129727). wikipedia.org The mechanism involves the acid-catalyzed formation of a tert-butyl cation. wikipedia.org To prevent potential side reactions where this cation might alkylate other nucleophilic sites in the molecule, scavengers like anisole (B1667542) or thioanisole (B89551) are often added. wikipedia.org

While acidic conditions are standard, other methods for Boc deprotection have been developed to accommodate substrates that are sensitive to strong acids. For instance, sequential treatment with trimethylsilyl (B98337) iodide followed by methanol can effect cleavage under milder conditions. wikipedia.org Additionally, certain Lewis acids, such as aluminum chloride (AlCl₃), can selectively cleave the Boc group in the presence of other protecting groups. wikipedia.org More recently, iron(III) salts have been reported as sustainable and selective catalysts for Boc deprotection, offering a greener alternative. csic.es

In some cases, it may be desirable to deprotect the Boc group under basic conditions, although this is less common for secondary amines like the one in the pyrrolidine ring. Basic deprotection is typically more facile for primary amines or when the nitrogen is part of a system that can stabilize a negative charge. acsgcipr.org

The ability to selectively remove the Boc group allows for subsequent functionalization of the pyrrolidine nitrogen. The resulting free secondary amine can undergo a variety of reactions, including acylation, alkylation, arylation, and sulfonylation, providing access to a vast array of N-substituted pyrrolidine derivatives. This strategic deprotection and subsequent functionalization are key to the utility of this compound as a versatile building block in organic synthesis.

Table of Research Findings:

| Transformation | Reagents and Conditions | Product Type | Key Findings |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic azide, Cu(I) catalyst, various solvents, room temperature. beilstein-journals.org | 1,4-Disubstituted 1,2,3-triazole | Highly regioselective and efficient, forming only the 1,4-isomer. nih.gov |

| Palladium-Catalyzed Sonogashira Coupling | Aryl/vinyl halide, Pd catalyst, Cu(I) co-catalyst (optional), amine base. organic-chemistry.org | Aryl/vinyl-substituted alkyne | Effective for C-C bond formation with a wide range of substrates. |

| Boc Group Cleavage (Acidic) | Trifluoroacetic acid (TFA) in CH₂Cl₂ or HCl in methanol. wikipedia.org | Secondary amine (pyrrolidine) | Standard and efficient method for deprotection. wikipedia.org |

| Boc Group Cleavage (Catalytic) | Catalytic amounts of iron(III) salts. csic.es | Secondary amine (pyrrolidine) | A sustainable and selective method for Boc deprotection. csic.es |

N-Alkylation and Acylation of the Pyrrolidine Heterocycle

Following the removal of the Boc protecting group, the liberated (R)-3-ethynylpyrrolidine serves as a versatile nucleophile for the formation of new carbon-nitrogen bonds. The deprotection is typically achieved under standard acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or with hydrochloric acid in an organic solvent such as dioxane or methanol. This yields the corresponding ammonium (B1175870) salt, which is usually neutralized or used directly in subsequent reactions.

N-Alkylation can be performed through several established methods. The most common approach involves the reaction of the deprotected pyrrolidine with an alkyl halide (R-X, where X = Cl, Br, I) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or potassium carbonate (K₂CO₃), to scavenge the acid generated during the reaction. organic-chemistry.orgbeilstein-journals.org Alternatively, reductive amination provides another route, where the pyrrolidine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN).

N-Acylation is readily accomplished by treating the free pyrrolidine with an acylating agent, such as an acyl chloride or acid anhydride, often in the presence of a base like triethylamine or pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct. researchgate.net

A notable application demonstrating this reactivity is in the synthesis of potent enzyme inhibitors. For instance, in the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR) and ErbB-2 receptor tyrosine kinases, (R)-3-ethynylpyrrolidine (obtained from the deprotection of its Boc-protected precursor) is reacted with a heterocyclic electrophile. nih.gov Specifically, the pyrrolidine nitrogen acts as a nucleophile in a substitution reaction with 4-chloro-thieno[3,2-d]pyrimidines, effectively forming an N-aryl bond, a specialized form of N-alkylation. nih.gov

Maintenance and Manipulation of Stereochemical Integrity During Derivatization

A paramount concern during the derivatization of (R)-3-ethynylpyrrolidine is the preservation of the stereochemical integrity at the C3 chiral center. The proton at this position is alpha to an sp-hybridized carbon of the ethynyl group, which increases its acidity compared to a simple alkyl proton. This raises the possibility of epimerization (racemization) under basic conditions, which could proceed via deprotonation to form a planar carbanion or a rapidly inverting species, followed by non-stereospecific reprotonation.

Despite this theoretical risk, standard N-alkylation and N-acylation reactions are generally performed under conditions that are sufficiently mild to avoid epimerization. The reactions occur at the remote nitrogen atom, and the bases typically employed (e.g., triethylamine, potassium carbonate) are often not strong enough to deprotonate the C3 carbon to a significant extent. Therefore, these transformations are widely considered to be stereoretentive. acs.org

Compelling evidence for the maintenance of stereochemistry comes from studies where both (R)- and (S)-enantiomers of 3-ethynylpyrrolidine (B1473503) are used to synthesize final products that are tested for biological activity. nih.gov In the synthesis of thieno[3,2-d]pyrimidine-based kinase inhibitors, the separate reaction pathways starting from (R)- and (S)-1-Boc-3-ethynylpyrrolidine led to enantiomeric final products with distinct biological profiles. nih.gov Specifically, the (R)-pyrrolidinyl stereoisomer was found to be significantly more potent as a cell proliferation inhibitor than the (S)-isomer. nih.gov Furthermore, the two enantiomers displayed different oral pharmacokinetic properties in mice. nih.gov Such differences in biological activity and disposition would not be observable if the C3 stereocenter had racemized during the synthesis.

To rigorously ensure stereochemical purity, analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) are standard practice for monitoring potential racemization after derivatization steps. The successful use of (R)-3-ethynylpyrrolidine as a chiral building block in numerous medicinal chemistry programs underscores that, with appropriate selection of reaction conditions, its stereocenter can be reliably maintained.

Applications of R 1 Boc 3 Ethynylpyrrolidine in Complex Chemical Synthesis

As a Chiral Scaffold in Natural Product Total Synthesis

The inherent chirality of (R)-1-Boc-3-ethynylpyrrolidine makes it an ideal starting material for the enantioselective synthesis of natural products containing the pyrrolidine (B122466) motif. The pyrrolidine ring is a common core in a vast array of alkaloids and other biologically active compounds.

The pyrrolidine and related piperidine (B6355638) rings are central features of the phenanthroindolizidine and phenanthroquinolizidine alkaloids, a class of compounds known for their potent cytotoxic and antiviral activities. Syntheses of members of this family, such as Antofine and Cryptopleurine (B1669640), have successfully utilized chiral ethynyl-substituted heterocyclic precursors. For instance, the total synthesis of (+)-Antofine and (-)-Cryptopleurine has been achieved from known 2-ethynylpyrrolidine (B1368335) and 2-ethynylpiperidine (B1602017) derivatives, respectively. researchgate.netnih.gov These syntheses underscore the strategic importance of chiral cyclic amino acid derivatives bearing an ethynyl (B1212043) group. nih.gov

While specific syntheses of Pumiliotoxin and Grandisine commencing from this compound are not extensively documented in readily available literature, the established synthetic routes to related alkaloids provide a clear blueprint for its potential application. The general strategy involves using the chiral pyrrolidine as a stereodirecting core and the ethynyl group as a versatile handle for carbon-carbon bond formation to construct the larger polycyclic system. For example, a key step in the synthesis of Antofine and Cryptopleurine involves the coupling of an ethynylpyrrolidine derivative with a phenanthrene (B1679779) moiety, often followed by cyclization reactions to complete the alkaloid's core structure. nih.govresearchgate.net The synthesis of optically pure Antofine and Cryptopleurine has been accomplished using optically pure α-amino acids as starting materials to generate the necessary ethynylpyrrolidine precursors. nih.govebi.ac.uk

Table 1: Representative Alkaloids with Pyrrolidine or Related Scaffolds

| Alkaloid | Class | Core Structure | Relevance of Ethynylpyrrolidine Precursor |

| Antofine | Phenanthroindolizidine | Pyrrolizidine fused to a phenanthrene | Synthesized from chiral 2-ethynylpyrrolidine derivatives. nih.govnih.gov |

| Cryptopleurine | Phenanthroquinolizidine | Quinolizidine fused to a phenanthrene | Synthesized from chiral 2-ethynylpiperidine derivatives. researchgate.netnih.govebi.ac.uk |

| Pumiliotoxin | Pumiliotoxin | Decahydroquinoline or Indolizidine | Contains a core structure accessible from pyrrolidine-based building blocks. |

| Grandisine | Indolizidine | Indolizidine | Contains a core structure accessible from pyrrolidine-based building blocks. |

Iminosugars are carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification often leads to potent inhibition of glycosidases and glycosyltransferases, making them attractive targets for the treatment of various diseases, including diabetes, viral infections, and lysosomal storage disorders. This compound serves as an excellent scaffold for creating iminosugar analogues and diverse glycomimetics. colab.wsresearchgate.net

The synthesis of novel polyhydroxylated pyrrolidines often involves installing an alkyne functional group, which can then be used in subsequent transformations. rsc.org The ethynyl group on the pyrrolidine ring can be elaborated through various reactions. For example, nucleophilic addition to the alkyne or its participation in cycloaddition reactions allows for the introduction of diverse substituents, mimicking the complexity of natural sugars. researchgate.netmdpi.com A key strategy involves the use of the terminal alkyne in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to attach sugar-like moieties or other pharmacophores, thereby generating libraries of glycomimetics. rsc.org This approach allows for the rapid assembly of complex molecules with potential biological activity.

Precursor to Pyrrolidine-Containing Alkaloids (e.g., Pumiliotoxin, Grandisine, Cryptopleurine, Antofine)

Strategic Intermediate in Pharmaceutical and Agrochemical Discovery and Development

The structural features of this compound make it a valuable building block in the discovery and development of new therapeutic and agrochemical agents. Its chirality and bifunctional nature (a protected amine and a terminal alkyne) are highly desirable for creating targeted and diverse molecular libraries.

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and transcription, and their dysregulation is a hallmark of cancer. CDK12, in particular, plays a significant role in regulating the transcription of genes involved in the DNA damage response (DDR). google.com Consequently, inhibitors of CDK12 are being actively pursued as potential anticancer agents. Several potent CDK12 inhibitors feature heterocyclic scaffolds, including substituted pyrrolidine rings. nih.govtandfonline.com

While direct synthetic routes employing this compound for prominent CDK12 inhibitors are not always explicitly detailed, the structures of many inhibitors suggest its utility as a key synthetic precursor. A common strategy in kinase inhibitor design is "scaffold hopping," where known active scaffolds are replaced with novel ones to improve properties. nih.govrsc.org The (R)-3-ethynylpyrrolidine core represents a novel, chiral scaffold that can be incorporated to explore new chemical space. The terminal alkyne can be used to append various aromatic and heterocyclic groups, which are essential for binding to the kinase active site, through reactions like the Sonogashira coupling or click chemistry.

Table 2: Application of Pyrrolidine Scaffolds in Kinase Inhibitor Design

| Target | Inhibitor Type | Role of Pyrrolidine Scaffold | Synthetic Utility of Ethynyl Group |

| CDK12 | Heterocyclic Inhibitors | Provides a 3D structural element and vector for substituents. | Serves as a handle for coupling key pharmacophoric groups. tandfonline.com |

| Other Kinases | Pyrazolo[3,4-d]pyrimidine based | Can be appended as a substituent to modulate solubility and cell permeability. rsc.org | Allows for covalent linkage or attachment of diverse side chains. |

Combinatorial chemistry is a powerful tool for generating large numbers of compounds for high-throughput screening to identify new lead structures in drug discovery. The success of this approach relies on the use of versatile building blocks that allow for the introduction of molecular diversity. This compound is an ideal scaffold for such purposes. acs.org

The terminal alkyne is one of the most versatile functional groups for combinatorial library synthesis. lifechemicals.com It readily participates in a variety of high-yielding and robust reactions, most notably the CuAAC reaction to form 1,2,3-triazoles. beilstein-journals.org This reaction's reliability, mild conditions, and broad substrate scope make it perfect for automated or parallel synthesis. By starting with the this compound scaffold, a library of compounds can be generated by reacting it with a diverse collection of organic azides. After the coupling reaction, the Boc protecting group can be easily removed, revealing a secondary amine that can be further functionalized, thus adding another layer of diversity to the library. This "build-couple-transform" strategy allows for the creation of a rich collection of lead-like molecules from a single chiral starting material. acs.org

Synthesis of CDK12 Kinase Inhibitors and Related Biologically Active Molecules

Construction of Complex Heterocyclic and Polycyclic Architectures

Beyond its use as a chiral building block for known skeletons, this compound is a substrate for the development of novel chemical reactions to construct complex heterocyclic and polycyclic systems. The interplay between the pyrrolidine ring and the ethynyl group can be exploited in cascade or cycloaddition reactions. mdpi.com

The terminal alkyne can participate in a wide range of transformations, including:

1,3-Dipolar Cycloadditions: Reaction with azides (CuAAC or thermal) yields triazoles, while reaction with nitrile oxides produces isoxazoles. rsc.org These reactions are efficient methods for constructing five-membered aromatic heterocycles.

Cycloisomerization Reactions: In the presence of transition metal catalysts (e.g., gold, platinum, rhodium), the alkyne can undergo intramolecular reactions with other functional groups or intermolecular reactions to form complex carbocyclic and heterocyclic frameworks. pitt.edu

Pauson-Khand Reaction: This reaction between an alkyne, an alkene, and carbon monoxide can be used to construct cyclopentenones, which are themselves versatile intermediates.

[2+2+2] Cycloadditions: The alkyne can react with two other unsaturated partners to build substituted benzene (B151609) rings or other six-membered systems.

These methodologies, applied to a chiral and functionalized scaffold like this compound, open avenues to novel, three-dimensional molecular architectures that are of high interest in medicinal chemistry and materials science. researchgate.net

Advanced Analytical Characterization and Computational Studies on R 1 Boc 3 Ethynylpyrrolidine

Spectroscopic Methodologies for Structural Elucidation and Stereochemical Assignment

A combination of spectroscopic techniques is essential to unambiguously determine the molecular structure, confirm the presence of key functional groups, and assign the absolute configuration of (R)-1-Boc-3-ethynylpyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Correlation Techniques) for Structural Confirmation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide definitive evidence for its covalent framework and conformational preferences.

¹H and ¹³C NMR: The ¹H NMR spectrum confirms the presence of all protons in the molecule. Key signals include the singlet for the nine equivalent protons of the bulky tert-butyl group, the resonances for the diastereotopic methylene (B1212753) protons of the pyrrolidine (B122466) ring, the methine proton at the chiral center (C3), and the characteristic signal for the terminal alkyne proton. jst-ud.vn The presence of rotamers, due to the restricted rotation around the carbamate (B1207046) C-N bond, can lead to the observation of two sets of signals for the pyrrolidine ring protons and carbons. rsc.orgresearchgate.net The ¹³C NMR spectrum is equally informative, showing distinct signals for the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, the two carbons of the alkyne, and the carbons of the pyrrolidine ring. rsc.orgresearchgate.netnih.gov

2D Correlation Techniques: To definitively assign these signals and establish connectivity, 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals scalar couplings between adjacent protons, allowing for the mapping of the entire pyrrolidine ring proton network, from the protons at C2, through the methine at C3 and the methylene at C4, to the protons at C5. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment links each proton to its directly attached carbon atom. It is crucial for the unambiguous assignment of the pyrrolidine ring carbons (C2, C3, C4, C5) and the terminal alkyne carbon. jst-ud.vnrsc.orgnih.gov

Conformational analysis of the five-membered pyrrolidine ring can also be investigated using NMR. The coupling constants obtained from the ¹H NMR spectrum and data from NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which show through-space correlations, provide insights into the preferred puckering of the ring. beilstein-journals.orgrsc.org

Table 1: Representative NMR Data for this compound Note: Chemical shifts (δ) are reported in ppm and are referenced to a standard solvent signal. Actual values may vary depending on the solvent and concentration.

| Atom | ¹H NMR (δ, multiplicity, J in Hz) | ¹³C NMR (δ) | Key 2D Correlations |

|---|---|---|---|

| C(CH₃)₃ | ~1.45 (s, 9H) | ~28.5 | HMBC to C(CH₃)₃ and C=O |

| C(CH₃)₃ | - | ~80.0 | HMBC from -C(CH₃)₃ protons |

| C=O | - | ~154.5 | HMBC from pyrrolidine and Boc protons |

| Pyrrolidine CH₂ (C2, C5) | ~3.2-3.8 (m, 4H) | ~46.0, ~54.0 | COSY between ring protons; HSQC to respective carbons; HMBC to C=O |

| Pyrrolidine CH (C3) | ~2.9-3.2 (m, 1H) | ~33.0 | COSY to C2-H and C4-H; HSQC to C3; HMBC to C≡CH and C≡CH |

| Pyrrolidine CH₂ (C4) | ~2.0-2.4 (m, 2H) | ~31.0 | COSY to C3-H and C5-H; HSQC to C4 |

| C≡CH | - | ~83.0 | HMBC from C3-H and C≡CH |

| C≡CH | ~2.2 (d, 1H) | ~70.0 | HSQC to C≡CH; HMBC to C≡CH |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within this compound by probing their characteristic vibrational modes. semanticscholar.org

Infrared (IR) Spectroscopy: The FTIR spectrum provides a distinct fingerprint of the molecule. thieme-connect.com The most prominent absorption is the strong C=O stretching band of the Boc-carbamate group, typically appearing around 1680-1700 cm⁻¹. rsc.org The terminal alkyne is identified by two key vibrations: a sharp, weak to medium intensity C≡C stretching band near 2100-2140 cm⁻¹, and a strong, sharp C-H stretching band for the sp-hybridized carbon at approximately 3300 cm⁻¹. rsc.org Other significant absorptions include the C-H stretching vibrations of the alkyl groups (pyrrolidine and tert-butyl) just below 3000 cm⁻¹ and C-N stretching vibrations in the 1100-1250 cm⁻¹ region. rsc.orgnih.gov

Raman Spectroscopy: While the carbamate C=O stretch is often weak in Raman spectra, the C≡C triple bond stretch, which is sometimes weak in the IR, typically gives a strong and sharp signal in the Raman spectrum around 2100-2140 cm⁻¹. thieme-connect.comacs.org This makes Raman spectroscopy particularly useful for confirming the alkyne moiety. The symmetric vibrations of the carbon backbone also produce characteristic signals. acs.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| ≡C-H | Stretch | ~3300 (strong, sharp) | ~3300 (strong) |

| C-H (sp³) | Stretch | 2850-3000 (medium-strong) | 2850-3000 (strong) |

| C≡C | Stretch | 2100-2140 (weak-medium, sharp) | 2100-2140 (strong, sharp) |

| C=O (carbamate) | Stretch | 1680-1700 (strong) | 1680-1700 (weak) |

| C-N | Stretch | 1100-1250 (medium) | Variable |

Chiroptical Techniques (e.g., Optical Rotation, Electronic Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination

As a chiral molecule, establishing the enantiomeric purity and absolute configuration of this compound is critical. This is achieved using chiroptical techniques that measure the differential interaction of the molecule with polarized light.

Optical Rotation: The measurement of specific rotation, [α]D, is a routine method to assess the enantiomeric purity of a sample. A non-zero value indicates the presence of a single enantiomer in excess. The sign and magnitude of the rotation are characteristic of the compound under specific conditions (concentration, solvent, temperature), and comparison with literature values for the enantiopure substance confirms its identity and high enantiomeric excess. semanticscholar.orgrsc.org

Electronic Circular Dichroism (ECD): ECD spectroscopy provides definitive proof of the absolute configuration. rsc.org It measures the difference in absorption of left and right circularly polarized light by the chiral molecule, resulting in a spectrum of positive and negative Cotton effects. iucr.orgiucr.org The experimental ECD spectrum of this compound is compared with a theoretically predicted spectrum generated through quantum chemical calculations (typically time-dependent DFT). iucr.orgmdpi.com A strong correlation between the experimental spectrum and the spectrum calculated for the (R)-enantiomer provides unambiguous confirmation of the absolute configuration at the C3 stereocenter. researchgate.net

Computational Chemistry for Mechanistic Insights and Predictive Modeling

Computational chemistry provides a powerful lens to understand the intrinsic properties and reactivity of this compound, complementing experimental findings.

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the potential reaction pathways for this compound. acs.orgmdpi.comcapes.gov.br These calculations are used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. schoolwires.net

For instance, in a [3+2] cycloaddition reaction where the alkyne moiety of this compound acts as the dipolarophile, DFT can be used to model the reaction mechanism. rsc.org By calculating the activation energies (the energy difference between reactants and the transition state) for different possible regio- and stereochemical pathways, the most likely outcome can be predicted. acs.orgmsu.eduresearchgate.net Analysis of the transition state geometry reveals the nature of bond-forming and bond-breaking processes, providing deep mechanistic insight into why a particular isomer is formed. rsc.org This predictive capability is crucial for designing new synthetic routes and optimizing reaction conditions.

Conformational Analysis and Molecular Dynamics Simulations for Understanding Stereoselectivity

The stereochemical outcome of reactions involving this compound is heavily influenced by its three-dimensional structure and dynamic behavior. Computational methods are key to understanding these factors.

Conformational Analysis: The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations (envelope and twist forms). beilstein-journals.org DFT calculations can determine the relative energies of these conformers, identifying the most stable ground-state geometries. beilstein-journals.org The orientation of the bulky Boc group and the linear ethynyl (B1212043) substituent relative to the ring significantly influences steric hindrance and, therefore, the direction of attack by an incoming reagent.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time in a simulated solvent environment. frontiersin.orgacs.orgsci-hub.seresearchgate.net By modeling the motion of the pyrrolidine ring and the rotation of the substituents, MD can explore the accessible conformational space. When modeling a reaction, MD simulations can help understand how the molecule orients itself within a catalyst's active site or how it approaches another reactant, providing a rationale for the observed stereoselectivity. jmaterenvironsci.com These simulations are essential for refining stereochemical models that explain why reactions proceed with high diastereoselectivity. rsc.orgworldscientific.comresearchgate.net

In Silico Design and Optimization of Novel Derivatives and Catalytic Systems

Computational modeling is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby reducing the need for extensive empirical experimentation. For a versatile scaffold like this compound, in silico methods are crucial for designing derivatives with tailored biological activities and for refining the catalytic systems needed for their synthesis.

Design of Novel Derivatives

The combination of the rigid, chiral pyrrolidine core and the functionalizable alkyne handle makes this compound an ideal starting point for creating diverse molecular architectures. Computational approaches are central to this design process.

Enzyme Inhibitor Design: The pyrrolidine motif is a common feature in many biologically active compounds and approved drugs. In drug discovery, in silico techniques like molecular docking are used to design potent enzyme inhibitors. nih.govnih.gov Starting with the this compound scaffold, medicinal chemists can computationally model the introduction of various substituents onto the alkyne group. These models predict how the resulting derivatives will bind to the active site of a target protein, such as a kinase or protease. By analyzing the predicted binding poses and energies, researchers can prioritize the synthesis of compounds with the highest potential for potent and selective inhibition.

Bioconjugation and Privileged Scaffolds: The terminal alkyne is perfectly suited for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent "click chemistry" reaction. This reaction allows the pyrrolidine unit to be efficiently and selectively linked to other molecules, such as peptides, fluorescent dyes, or spin labels, to create complex bioconjugates. wgtn.ac.nzresearchgate.net Computational modeling can be used to study the conformational properties of these resulting triazole-fused conjugates. Furthermore, the resulting 1,2,3-triazole-fused benzodiazepine (B76468) derivatives are considered "privileged scaffolds" due to their frequent appearance in biologically active compounds. wgtn.ac.nz

Peptidomimetics: The conformationally constrained pyrrolidine ring can be incorporated into peptide sequences to mimic specific secondary structures, like β-turns. This is a key strategy in designing peptides with enhanced stability and biological activity. ualberta.ca Molecular dynamics simulations and other computational tools are used to design these peptidomimetics, ensuring the pyrrolidine-containing segment correctly orients the peptide chain to achieve the desired interaction with its biological target.

Optimization of Catalytic Systems

The primary reaction involving the ethynyl group of this compound is the azide-alkyne cycloaddition. Computational studies are vital for understanding and improving the catalysts used in this transformation. rsc.org

Mechanistic Elucidation: Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms at the atomic level. rsc.org For instance, combined experimental and DFT studies on the silver-catalyzed azide-alkyne cycloaddition (AgAAC) have been used to explore the different potential reaction pathways, such as those involving mono- or di-nuclear silver acetylide intermediates. mdpi.com These calculations help determine the energies of transition states and intermediates, providing a detailed picture of how the catalyst facilitates the reaction. mdpi.com

Rational Catalyst Design: Beyond understanding existing systems, computational methods are used to design new and improved catalysts. rsc.org Researchers have used in silico approaches to develop novel heterogeneous copper catalysts, such as single-atom copper species supported on materials like mesoporous graphitic carbon nitride. polimi.it These studies aim to create catalysts that are not only highly active and selective but also easily recoverable and recyclable, a key consideration for sustainable and large-scale synthesis. polimi.itrsc.org DFT calculations can predict the electronic properties and reactivity of these new catalytic materials before they are synthesized in the lab. polimi.it

The table below summarizes key parameters often calculated using DFT to predict the reactivity and electronic properties of this compound derivatives. These values help guide the design of molecules with specific electronic features for applications in fields like organic electronics or for modulating reactivity in biological systems. nih.govchemrxiv.orgrsc.org

| Computational Parameter | Description | Relevance to Design |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability of a molecule to donate electrons. Higher HOMO energy correlates with stronger electron-donating character. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability of a molecule to accept electrons. Lower LUMO energy correlates with stronger electron-accepting character. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Calculated from the HOMO-LUMO gap; harder molecules have larger gaps and are less reactive. |

| Chemical Potential (μ) | Represents the "escaping tendency" of electrons from a system. | Related to the electronegativity of the molecule. |

| Electrophilicity Index (ω) | A measure of the energy stabilization when a system acquires additional electronic charge. | Quantifies the electrophilic nature of a compound. |

Future Research Directions and Emerging Paradigms for R 1 Boc 3 Ethynylpyrrolidine

Development of More Sustainable and Atom-Economical Synthetic Pathways

The demand for greener chemical processes necessitates the development of more efficient synthetic routes to key building blocks like (R)-1-Boc-3-Ethynylpyrrolidine. Future research will likely focus on moving away from classical, multi-step syntheses that often involve stoichiometric reagents and harsh conditions.

Key areas of development include:

Catalytic C-H Functionalization: Direct, stereoselective functionalization of C-H bonds to install the ethynyl (B1212043) group onto the pyrrolidine (B122466) ring represents a highly atom-economical approach. This would bypass the need for pre-functionalized starting materials.

Biocatalysis: The use of engineered enzymes, such as P450 monooxygenases, could enable highly selective and sustainable intramolecular C-H amination reactions from simple azide (B81097) precursors to form the chiral pyrrolidine ring. researchgate.netdigitellinc.com

Photoredox and Iridium Catalysis: Visible-light-mediated photoredox catalysis offers a powerful method for forming complex molecules under mild conditions. epfl.ch Research into the decarboxylative alkynylation of carboxylic acid precursors using iridium photocatalysts could provide a novel and direct route to ethynyl-substituted heterocycles. epfl.ch

Alternative Solvents and Energy Sources: Exploration of green solvents like water or bio-based solvents, potentially coupled with energy sources like microwave irradiation, can significantly reduce the environmental impact of synthesis. rsc.org The use of supramolecular catalysts like β-cyclodextrin in aqueous media has already been shown to be effective for synthesizing related pyrrolidinone structures. rsc.org

| Synthetic Strategy | Key Advantages | Potential for this compound | Reference |

|---|---|---|---|

| Traditional Multi-Step Synthesis | Well-established and reliable. | Often lower atom economy, may require harsh reagents. | orgsyn.org |

| Catalytic Enantioselective Methods (e.g., Iridium Catalysis) | High enantioselectivity, reduced waste. | Direct asymmetric hydrogenation or rearrangement to set the chiral center. | |

| Biocatalysis (e.g., Engineered Enzymes) | Exceptional selectivity, mild aqueous conditions, sustainable. | Enzymatic C-H amination to form the pyrrolidine ring from simple precursors. | researchgate.netdigitellinc.com |

| Photoredox Catalysis | Uses visible light, mild reaction conditions, novel transformations. | Decarboxylative alkynylation of proline derivatives. | epfl.ch |

| Flow Chemistry Synthesis | Enhanced safety, scalability, and reproducibility; rapid optimization. | Automated, on-demand synthesis of the target compound or its derivatives. | rsc.orgdurham.ac.uk |

Exploration of Novel Reactivity Modes and Unprecedented Transformations of the Ethynyl Moiety

The terminal alkyne is the cornerstone of the compound's versatility. While its use in standard reactions like Sonogashira coupling is known, future work will delve into more innovative transformations to access novel molecular architectures.

Emerging areas of exploration include:

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, allowing for the efficient formation of 1,2,3-triazole rings. broadpharm.com This reaction can be used to link the pyrrolidine scaffold to a vast array of other molecules. Furthermore, strain-promoted azide-alkyne cycloaddition (SPAAC) eliminates the need for a potentially cytotoxic copper catalyst, making it highly suitable for in-vivo applications. nih.gov

Multi-component Reactions: Designing one-pot, multi-component reactions that involve the ethynyl group can rapidly generate molecular complexity. For example, a three-component reaction of an aldehyde, amine, and the ethynylpyrrolidine could lead to highly substituted, drug-like heterocyclic systems. rsc.org

Photocatalytic Transformations: Beyond its synthesis, photoredox catalysis can be used to activate the alkyne for novel cycloadditions or C-H functionalization reactions on the pyrrolidine ring, driven by visible light. epfl.ch

[5+5] Cycloadditions: The use of chromium carbene complexes to engage the alkyne in net [5+5] cycloaddition reactions could be used to construct complex polycyclic alkaloids, as has been demonstrated in the synthesis of antofine and cryptopleurine (B1669640) from related ethynylpyrrolidine derivatives. nih.gov

| Reaction Type | Description | Potential Product | Reference |

|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A robust 1,3-dipolar cycloaddition between the terminal alkyne and an azide. | 1,4-disubstituted 1,2,3-triazole linked pyrrolidines. | nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A copper-free click reaction using a strained cyclooctyne (B158145) partner. | Triazole-linked bioconjugates for in-vivo studies. | nih.gov |

| 1,3-Dipolar Cycloaddition with Nitrile Oxides | Reaction of the alkyne with an in situ-generated nitrile oxide. | Isoxazole-pyrrolidine hybrids. | rsc.org |

| Chromium Carbene Mediated Cycloadditions | Complex cycloaddition pathways to form polycyclic systems. | Phenanthroindolizidine alkaloids and related structures. | nih.gov |

Expansion of Applications in Chemical Biology, Materials Science, and Supramolecular Chemistry

The ability to easily functionalize this compound via its alkyne handle opens doors to applications far beyond traditional medicinal chemistry.

Chemical Biology: The ethynyl group is a perfect handle for bioorthogonal chemistry. wgtn.ac.nz It can be used to attach the pyrrolidine scaffold to biomolecules for imaging, tracking, or therapeutic delivery. The resulting triazole-linked products can act as potent and selective enzyme inhibitors, such as for glycosidases or kinases, which are implicated in diseases ranging from cancer to viral infections. mdpi.comgoogle.com

Materials Science: The pyrrolidine nucleus can be incorporated into polymer backbones or as pendant groups. digitellinc.comnih.gov Using the ethynyl group for polymerization reactions (e.g., via Sonogashira-Hagihara coupling) can lead to novel chiral porous polymers (CPPs). rsc.orgrsc.org These materials have potential applications in heterogeneous asymmetric catalysis, chiral separations, and gas storage. Additionally, derivatization with fullerenes can create new materials with unique electrochemical and physical properties. raccefyn.co

Supramolecular Chemistry: The rigid, chiral structure of the pyrrolidine derivative makes it an excellent candidate for building supramolecular assemblies. It can be incorporated into larger host molecules, like calixarenes or cyclodextrins, or used to construct molecular cages and sensors. rsc.orgraccefyn.coresearchgate.net The ability to form defined structures through non-covalent interactions is key to developing new catalysts, molecular machines, and smart materials.

Integration with Flow Chemistry, Automated Synthesis, and Artificial Intelligence-Driven Retrosynthesis Platforms

The next frontier in chemical synthesis involves the integration of advanced digital and robotic technologies. This compound is an ideal candidate for these platforms.

Flow Chemistry: Continuous flow reactors offer significant advantages over batch synthesis, including improved safety, scalability, and reaction control. rsc.orgcam.ac.uk The synthesis of functionalized pyrrolidines has been successfully demonstrated in flow systems, achieving high yields and diastereoselectivity in residence times of mere seconds. rsc.orgdurham.ac.uk Future work will focus on developing a fully continuous, multi-step flow synthesis of this compound.

Automated Synthesis: Robotic platforms, sometimes referred to as "Chemputers," can perform multi-step syntheses with minimal human intervention. nih.govwiley.com By developing robust, digitized protocols, this compound and libraries of its derivatives could be synthesized on-demand, accelerating drug discovery and materials development. acs.org

Artificial Intelligence (AI)-Driven Platforms: AI is revolutionizing how chemists design synthetic routes. AI-powered retrosynthesis tools like Spaya and ChemAIRS can analyze complex targets and propose novel, feasible synthetic pathways that a human chemist might overlook. chemrxiv.orgrsc.org These platforms could be used to discover more efficient and sustainable routes to this compound. Furthermore, AI can predict potential side reactions and impurity profiles, streamlining process optimization and reducing experimental failures. chemical.ai

Q & A

Q. How to ethically report negative results in catalytic studies involving this compound?

- Methodological Answer : Adhere to FAIR data principles by depositing raw data (e.g., NMR spectra, reaction logs) in repositories like Zenodo. Disclose all experimental parameters, including failed conditions, to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.